molecular formula C11H14N2O5 B15479736 tert-Butyl (2-nitrophenoxy)carbamate CAS No. 32455-98-4

tert-Butyl (2-nitrophenoxy)carbamate

Cat. No.: B15479736
CAS No.: 32455-98-4
M. Wt: 254.24 g/mol
InChI Key: DHLRADYCEVTVCD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-nitrophenoxy)carbamate is a chemical reagent designed for research applications. Compounds featuring tert-butyl carbamate (Boc) and nitroaryl groups are frequently employed as key intermediates and building blocks in organic synthesis and medicinal chemistry . The Boc group is a cornerstone in synthetic chemistry, widely used as a protecting group for amines due to its stability under various conditions and the ease of its removal . The 2-nitrophenoxy moiety can serve as an aromatic component for further functionalization. Researchers utilize such carbamate-functionalized molecules in the design and synthesis of more complex target structures, including those with potential pharmacological activity . As a carbamate, this compound belongs to a class known to exhibit good chemical and proteolytic stability, which can be advantageous in drug discovery efforts for creating metabolically stable molecules or serving as peptide bond surrogates . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

32455-98-4

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

tert-butyl N-(2-nitrophenoxy)carbamate

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)17-10(14)12-18-9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

DHLRADYCEVTVCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-Butyl (2-nitrophenoxy)carbamate with key analogues, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) TPSA (Ų) Key Applications/Notes
This compound C₁₁H₁₄N₂O₅ 254.24 2-Nitrophenoxy ~2.5 90.7 Intermediate in drug synthesis
tert-Butyl (2-chloro-4-nitrophenyl)carbamate C₁₁H₁₃ClN₂O₄ 284.69 2-Chloro, 4-nitrophenyl ~3.0 87.6 Antibacterial agents
tert-Butyl (2-amino-5-fluorophenyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 2-Amino, 5-fluorophenyl ~1.8 64.5 Kinase inhibitors
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate C₁₃H₁₉NO₃ 237.29 2-Hydroxy, phenylethyl ~1.5 66.4 Chiral building blocks
tert-Butyl (2-(aminooxy)ethyl)carbamate C₇H₁₆N₂O₃ 176.21 Aminooxyethyl ~0.2 82.6 Reactive intermediates

Key Observations:

  • Electron Effects: The nitro group in the target compound increases electron withdrawal compared to amino (electron-donating) or chloro (moderate withdrawal) groups, reducing nucleophilicity at the carbamate oxygen. This enhances stability under acidic conditions but may limit reactivity in coupling reactions .
  • logP: Nitro-substituted derivatives exhibit higher lipophilicity than amino- or hydroxy-containing analogues, influencing solubility and bioavailability .

Stability and Reactivity

  • Nitro Derivatives: Exhibit greater thermal and oxidative stability compared to amino analogues but are prone to reduction under catalytic hydrogenation, yielding amino intermediates .
  • Hydroxy and Amino Analogues: More susceptible to hydrolysis under basic conditions due to increased electron density at the carbamate group .

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl (2-nitrophenoxy)carbamate?

Methodological Answer:
Synthesis optimization requires careful control of:

  • Reaction conditions : Temperature (often 0–25°C), solvent choice (e.g., THF or DCM for solubility), and reaction time (monitored via TLC/HPLC) .
  • Catalysts/Reagents : Use of coupling agents like DCC or EDC for carbamate bond formation, and bases (e.g., triethylamine) to deprotonate intermediates .
  • Protecting group strategy : The tert-butyl group protects the carbamate nitrogen during subsequent reactions, requiring acidic conditions (e.g., TFA) for deprotection .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and nitrophenoxy aromatic protons (δ 7–8 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H14_{14}N2_2O5_5) .

Advanced: How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The nitro group is a strong electron-withdrawing group, activating the adjacent phenoxy ring for electrophilic attack. Key studies include:

  • Kinetic assays : Monitor substitution rates under varying pH and nucleophile concentrations (e.g., using NaSMe or amines) .
  • DFT calculations : Compare activation energies for reactions at ortho vs. para positions relative to the nitro group .
  • Contradictions : Nitro groups may sterically hinder access to reactive sites, requiring solvent polarity adjustments (e.g., DMF vs. toluene) .

Advanced: How can researchers reconcile discrepancies in biological activity data among structural analogs of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with modified substituents (e.g., tert-butyl vs. benzyl carbamates) using similarity indices (e.g., Tanimoto coefficients ≥0.8) .
  • In vitro assays : Standardize conditions (e.g., IC50_{50} measurements in HEK293 cells) to minimize variability .
  • Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) with binding affinity results to identify critical pharmacophores .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro-containing vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET prediction : Software like SwissADME estimates bioavailability and metabolic pathways (e.g., hydrolysis of the carbamate group) .
  • MD simulations : GROMACS models solvation effects and degradation kinetics in physiological conditions .

Basic: How is the purity of this compound validated post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area threshold .
  • Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .
  • Melting point : Consistency with literature values (e.g., 109–112°C for related tert-butyl carbamates) .

Advanced: What strategies mitigate side reactions during functionalization of the nitrophenoxy moiety?

Methodological Answer:

  • Protection/deprotection : Temporarily reduce the nitro group to an amine (using H2_2/Pd-C) to avoid undesired oxidation .
  • Microwave-assisted synthesis : Shorten reaction times to minimize decomposition (e.g., 10 min at 100°C) .
  • Chemoselective catalysts : Employ Pd(PPh3_3)4_4 for Suzuki couplings without affecting the carbamate .

Basic: What are the typical applications of this compound in drug discovery?

Methodological Answer:

  • Intermediate synthesis : Serves as a precursor for protease inhibitors or kinase-targeting molecules .
  • Protecting group : The tert-butyl carbamate shields amines during multi-step syntheses .
  • Pharmacophore modification : Nitro groups enhance binding to nitroreductase enzymes in prodrug design .

Advanced: How do steric effects of the tert-butyl group impact crystallographic resolution?

Methodological Answer:

  • Crystal packing analysis : Bulky tert-butyl groups may disrupt lattice symmetry, requiring cryocooling (100 K) to stabilize crystals .
  • SHELXL refinement : Use the "ISOR" restraint to model disorder in the tert-butyl moiety .
  • Comparative studies : Analyze analogous structures (e.g., methyl carbamates) to isolate steric contributions .

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